molecular formula C21H17N3O3 B239785 N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide

N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide

货号 B239785
分子量: 359.4 g/mol
InChI 键: VFJZCIGXDKECHM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide, also known as PBTZ169, is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of tuberculosis. This compound is a member of the benzoxazole family of compounds, which have been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In

作用机制

N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide has been shown to inhibit the activity of the enzyme DprE1, which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of the cell wall, ultimately leading to the death of the bacteria. This compound has also been shown to inhibit the activity of another enzyme, QcrB, which is involved in the electron transport chain in the bacteria. This inhibition leads to the disruption of energy production in the bacteria, further contributing to its death.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal toxicity profile in vitro, indicating that it may be a safe candidate for further study. In animal studies, this compound has been shown to have good pharmacokinetic properties and to be effective in reducing bacterial load in the lungs of infected animals. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in reducing the damage caused by the immune response to the infection.

实验室实验的优点和局限性

One of the main advantages of N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide is its unique mechanism of action, which targets multiple pathways in the bacteria. This makes it a promising candidate for the treatment of drug-resistant tuberculosis. However, one limitation of this compound is that it has only been tested in vitro and in animal studies, and further studies are needed to determine its safety and efficacy in humans.

未来方向

There are several future directions for the study of N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide. One direction is to further optimize the synthesis method to yield higher purity and higher yields of the compound. Another direction is to conduct further studies to determine the safety and efficacy of this compound in humans. Additionally, studies could be conducted to determine the potential of this compound as a therapeutic agent for other bacterial infections. Finally, further studies could be conducted to explore the potential of this compound in combination with other drugs for the treatment of tuberculosis.

合成方法

The synthesis of N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide involves the reaction of 2-aminopyridine with 2-hydroxybenzaldehyde in the presence of acetic anhydride to form an intermediate Schiff base. This intermediate is then reacted with p-tolyl chloroacetate to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields of the compound, making it a suitable candidate for further study.

科学研究应用

N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs but can also affect other parts of the body. The current treatment for tuberculosis involves a combination of drugs, which can lead to drug resistance and other side effects. This compound has been shown to have a unique mechanism of action that targets multiple pathways in the bacteria, making it a promising candidate for the treatment of drug-resistant tuberculosis.

属性

分子式

C21H17N3O3

分子量

359.4 g/mol

IUPAC 名称

2-(4-methylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C21H17N3O3/c1-14-4-7-17(8-5-14)26-13-20(25)23-16-6-9-19-18(11-16)24-21(27-19)15-3-2-10-22-12-15/h2-12H,13H2,1H3,(H,23,25)

InChI 键

VFJZCIGXDKECHM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

规范 SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。